Cas no 2404-42-4 ((2s)-2-phenyl-1,4-butanediol)
(2s)-2-phenyl-1,4-butanediol structure
Product Name:(2s)-2-phenyl-1,4-butanediol
Numero CAS:2404-42-4
MF:C10H14O2
MW:166.216963291168
CID:1416198
PubChem ID:12648496
Update Time:2025-04-20
(2s)-2-phenyl-1,4-butanediol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2s)-2-phenyl-1,4-butanediol
- CTK4E7606
- (S)-(-)-2-phenyl-butane-1,2-diol
- (S)-2-methylsuccinic acid
- (S)-(-)-2-methylsuccinic acid
- (S)-(-)-2-phenyl-1,2-butanediol
- (S)-(-)-Pyrotartaric Acid
- (2S)-2-phenylbutane-1,2-diol
- (S)-methylsuccinic acid
- (R)-2-methylsuccinic acid
- AC1OCTPQ
- (S)-(-)-Methylsuccinic acid
- (S)-(+)-2-methyl succinic acid
- (S)-(-)-2-phenylbutane-1,2-diol
- (S)-2-methylbutanedioic acid
- 415618_ALDRICH
- (S)-2-phenylbutane-1,2-diol
- (2S)-2-methylsuccinic acid
- 2-Phenyl-1,2-butandiol
- CTK4E7606; (S)-(-)-2-phenyl-butane-1,2-diol; (S)-2-methylsuccinic acid; (S)-(-)-2-methylsuccinic acid; (S)-(-)-2-phenyl-1,2-butanediol; (S)-(-)-Pyrotartaric Acid; (2S)-2-phenylbutane-1,2-diol; (S)-methylsuccinic acid; (R)-2-methylsuccinic acid; AC1OCTPQ; (S)-(-)-Methylsuccinic acid; (S)-(+)-2-methyl succinic acid; (S)-(-)-2-phenylbutane-1,2-diol; (S)-2-methylbutanedioic acid; 415618_ALDRICH; (S)-(-)-methylsuccinic acid; (S)-2-phenylbuta
- SCHEMBL1507699
- BVDKYMGISZDCIY-UHFFFAOYSA-N
- 2-Phenyl-1,4-butanediol
- 2404-42-4
- SB46973
- (R)-2-Phenylbutane-1,4-diol
-
- Inchi: 1S/C10H14O2/c11-7-6-10(8-12)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2
- Chiave InChI: BVDKYMGISZDCIY-UHFFFAOYSA-N
- Sorrisi: OCC(C1C=CC=CC=1)CCO
Proprietà calcolate
- Massa esatta: 166.09942
- Massa monoisotopica: 166.099379685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 4
- Complessità: 108
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 40.5Ų
Proprietà sperimentali
- PSA: 40.46
(2s)-2-phenyl-1,4-butanediol Letteratura correlata
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
2404-42-4 ((2s)-2-phenyl-1,4-butanediol) Prodotti correlati
- 2722-36-3(3-PHENYL-1-BUTANOL)
- 36039-36-8(Ibuprofen Alcohol)
- 31729-66-5((1-Phenylcyclopropyl)methanol)
- 4756-19-8(Cyclamen Alcohol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso